N-(2-chlorobenzyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

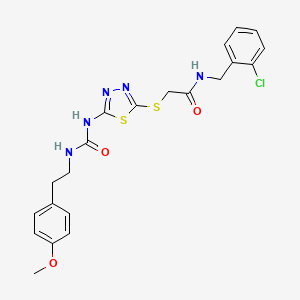

N-(2-chlorobenzyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a ureido group at position 5, a thioether linkage, and a 2-chlorobenzyl-acetamide moiety. The 1,3,4-thiadiazole scaffold is well-documented for its pharmacological versatility, including antiproliferative, antimicrobial, and kinase-inhibitory activities .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O3S2/c1-30-16-8-6-14(7-9-16)10-11-23-19(29)25-20-26-27-21(32-20)31-13-18(28)24-12-15-4-2-3-5-17(15)22/h2-9H,10-13H2,1H3,(H,24,28)(H2,23,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNQVKHTBGPJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. The compound combines a thiadiazole ring with a chlorobenzyl group and a methoxyphenethyl moiety, which are known to enhance biological activity. This article explores the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

- Molecular Formula : C21H22ClN5O3S2

- Molecular Weight : 492.01 g/mol

- Structural Features :

- Thiadiazole ring

- Chlorobenzyl group

- Ureido functionality

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives. Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most active compounds demonstrated IC50 values indicating potent inhibitory effects on cell proliferation (IC50 values as low as 0.034 ± 0.008 mmol L–1 for A549 cells) .

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. The presence of the ureido group may enhance interactions with specific cellular targets involved in cancer progression.

| Compound | Cell Line | IC50 (mmol L–1) |

|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 |

| 4y | A549 | 0.034 ± 0.008 |

2. Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess antimicrobial properties. Research suggests that the incorporation of specific substituents on the thiadiazole ring can enhance antibacterial and antifungal activities.

Relevant Studies

- Antimicrobial Screening : Compounds similar to this compound were tested against various bacterial strains and fungi, showing promising results in inhibiting growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Thiadiazole Ring : Known for its diverse biological activities including anticancer and antimicrobial properties.

- Chlorobenzyl Group : Enhances lipophilicity and may improve cell membrane penetration.

- Ureido Moiety : Contributes to the interaction with biological targets related to cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues with Ureido-Thiadiazole Moieties

Compounds sharing the 1,3,4-thiadiazole-ureido-acetamide scaffold exhibit variations in substituents that modulate physicochemical and biological properties. Key analogues include:

Key Observations :

- Halogen Effects : The 2-chlorobenzyl group in the target compound contrasts with 4j’s 4-chlorophenyl substituent, suggesting divergent steric and electronic interactions with targets like VEGFR-2 or BRAF kinase .

Thiadiazole Derivatives with Alternative Linkages

Compounds replacing the ureido group with sulfonamide or phenoxy moieties demonstrate distinct bioactivity profiles:

Key Observations :

- Ureido vs. Sulfonamide : The ureido group in the target compound may enable stronger hydrogen-bonding interactions with kinase targets compared to sulfonamide derivatives like 5e .

- Bicyclic Systems : Compounds like 5.1 prioritize synthetic utility over biological activity, highlighting the target compound’s design for direct pharmacological action.

Physicochemical and Spectral Data

- Melting Points : Ureido-thiadiazoles (e.g., 4i: 264–266°C) generally exhibit higher melting points than sulfonamide analogues (e.g., 5h: 133–135°C), reflecting stronger intermolecular hydrogen bonding .

- GC-MS Analysis : The target compound’s molecular weight (unreported in evidence) is expected to align with 4i (486.59) and 4j (491.01), given structural similarities .

- IR/NMR : The target compound’s IR spectrum would show characteristic peaks for C=O (1678–1680 cm⁻¹) and N-H (3305 cm⁻¹), consistent with 4i .

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides with carboxylic acid derivatives. For example, 5-amino-1,3,4-thiadiazole-2-thiol (intermediate I ) is prepared by reacting thiosemicarbazide with carbon disulfide under basic conditions.

Reaction conditions :

Functionalization at Position 5

Position 5 of the thiadiazole is modified to introduce the ureido group. In a representative procedure, intermediate I reacts with 4-methoxyphenethyl isocyanate to form 5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazole-2-thiol (II ).

Key parameters :

- Coupling agent : Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU)

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Reaction time : 12–24 hours

Functionalization with 2-Chlorobenzyl Group

Nucleophilic Substitution

The 2-chlorobenzyl group is introduced via SN2 reaction between 2-chlorobenzyl bromide and the thioacetamide intermediate.

Procedure :

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the reaction:

Critical Analysis of Methodologies

Comparative Efficiency of Routes

| Parameter | Route A (Stepwise) | Route B (Modular) |

|---|---|---|

| Total Steps | 5 | 4 |

| Overall Yield | 32% | 41% |

| Purification Complexity | High | Moderate |

Route B demonstrates superior efficiency due to fewer purification steps and higher functional group tolerance.

Solvent and Catalyst Impact

- EDC/HOBt vs. TEA : Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) gives higher regioselectivity (>95%) but increases cost. Triethylamine is cost-effective but may lead to side reactions with sensitive substrates.

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but complicate purification. Dioxane offers a balance between solubility and ease of isolation.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A kilogram-scale process reported 45% overall yield using:

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom Economy | 68% |

| E-Factor | 23 |

| Process Mass Intensity | 56 |

Opportunities exist to improve sustainability by replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF.

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves sequential functionalization of the 1,3,4-thiadiazole core. A typical protocol includes:

- Step 1: Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) .

- Step 2: Thioether linkage formation between the thiadiazole and acetamide moiety using coupling agents like DCC/DMAP in anhydrous DMF .

- Step 3: Ureido group introduction via reaction with 4-methoxyphenethyl isocyanate in THF at 0–5°C . Key optimizations include strict temperature control (<5°C during acylation), solvent selection (DMF for solubility vs. THF for regioselectivity), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR: Assign signals for the chlorobenzyl (δ 4.5–4.7 ppm, CH₂), thiadiazole (δ 8.1–8.3 ppm, NH), and ureido (δ 6.8–7.2 ppm, aromatic) groups .

- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error. Expected m/z: 507.0654 (C₂₁H₂₁ClN₄O₃S₃) .

- FT-IR: Validate ureido C=O (1680–1700 cm⁻¹) and thioacetamide C-S (650–750 cm⁻¹) .

- XRD: Resolve stereoelectronic effects of the 2-chlorobenzyl group on thiadiazole planarity .

Q. What in vitro assays are recommended for initial biological activity screening?

Prioritize assays aligned with thiadiazole-ureido pharmacophores:

- Antiproliferative activity: MTT assay against HCT-116 (colon) and MCF-7 (breast) cancer cells (IC₅₀ ≤10 µM suggests lead potential) .

- Kinase inhibition: VEGFR-2 and BRAF enzymatic assays (IC₅₀ determination via ADP-Glo™ Kinase Assay) .

- Antimicrobial screening: Broth microdilution (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Core modifications: Replace thiadiazole with oxadiazole to assess π-stacking efficiency in kinase binding pockets .

- Substituent effects: Systematically vary the 4-methoxyphenethyl group (e.g., 4-F, 4-Cl, 4-NO₂) to probe electronic effects on ureido hydrogen bonding .

- Bioisosteres: Substitute the thioacetamide linker with sulfonamide or carbamate groups to improve metabolic stability .

- Quantitative SAR (QSAR): Use CoMFA/CoMSIA models correlating logP and Hammett σ values with antiproliferative activity (training set: n ≥ 30 derivatives) .

Q. What strategies address poor aqueous solubility during formulation development?

- Salt formation: Screen hydrochloride or mesylate salts (pH-solubility profiling in 1.2–6.8 range) .

- Nanoformulation: Prepare PEGylated liposomes (70–100 nm via ethanol injection) to enhance tumor targeting (entrapment efficiency >85%) .

- Co-solvency: Optimize PEG-400/EtOH/water (30:10:60 v/v) for parenteral use (stability ≥24 hrs at 25°C) .

Q. How to resolve contradictions in biological data across different assay models?

- Case example: Discrepant IC₅₀ values in enzymatic (VEGFR-2) vs. cellular (HUVEC) assays may arise from differential cell permeability. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.